N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide
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Overview
Description
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide typically involves multiple steps. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-amino-4-methylbenzoic acid, followed by cyclization to form the benzotriazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the stability of intermediates .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. The benzotriazole ring can interact with metal ions, influencing various biochemical pathways. Additionally, the diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- 4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
- 7-Diethylamino-4-methylcoumarin
Uniqueness
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide stands out due to its unique combination of a benzotriazole core and diethylamino group, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability, fluorescence, and solubility .
Properties
Molecular Formula |
C25H27N5O |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H27N5O/c1-5-29(6-2)20-11-13-21(14-12-20)30-27-23-15-18(4)22(16-24(23)28-30)26-25(31)19-9-7-17(3)8-10-19/h7-16H,5-6H2,1-4H3,(H,26,31) |
InChI Key |
YPRQXDNKJQTMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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